3-Methylsulfanylcyclopentan-1-ol
カタログ番号:
B2586617
CAS番号:
2248327-35-5
分子量:
132.22
InChIキー:
YQNSUZPVRDPCDD-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
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説明
3-Methylsulfanylcyclopentan-1-ol is a chemical compound with a molecular weight of 132.23 . It is a liquid at room temperature . The IUPAC name for this compound is 3-(methylthio)cyclopentan-1-ol .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . This technique can provide detailed information about the arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .科学的研究の応用
Identification and Quantification in Hop and Wine
- In hop (Humulus lupulus L.), the identification of cysteine and glutathione conjugates of sulfanyl alcohols, including 3-Methylsulfanylcyclopentan-1-ol, highlights its role in flavoring and aroma characteristics in brewing. Chenot, Robiette, and Collin (2019) synthesized and characterized the S-3-(1-hydroxylpentyl)cysteine and S-3-(1-hydroxylpentyl)glutathione precursors, evidencing their presence in hop varieties and suggesting the brewing yeast's ability to release the free compound, contributing to the beer's flavor profile Journal of agricultural and food chemistry.
Role in Aroma of Botrytized Sweet Wines
- Sarrazin et al. (2007) identified and quantified new sulfanyl alcohols, including variants of this compound, in wines made from Botrytis-infected grapes. These compounds, contributing citrus and raw onion aromas, underscore the nuanced flavor profiles attributed to microbial activity on grapes, enhancing the sensory complexity of botrytized wines Journal of agricultural and food chemistry.
Synthesis and Characterization for Odorant Analysis
- The synthesis of deuterated analogues of sulfur-containing wine odorants, including this compound, by Kotseridis et al. (2000) for quantitative analysis in wines, illustrates the methodological advancements in understanding the contribution of such compounds to food and beverage aromas. This work lays the groundwork for precise measurement and potential manipulation of flavor profiles in culinary applications Journal of agricultural and food chemistry.
将来の方向性
特性
IUPAC Name |
3-methylsulfanylcyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNSUZPVRDPCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
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